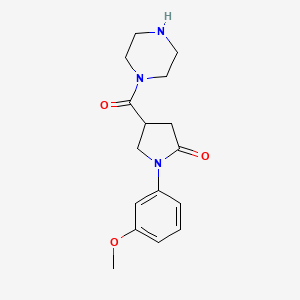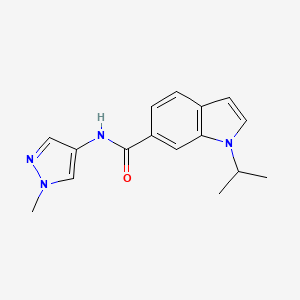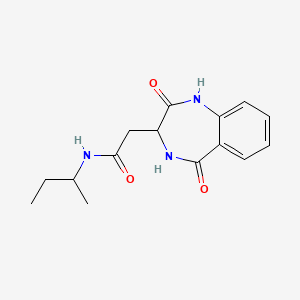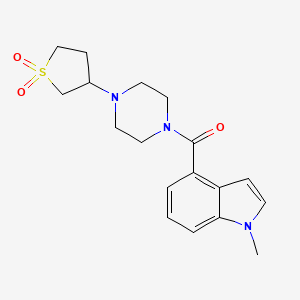![molecular formula C21H22N2O3 B14933770 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B14933770.png)
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a complex organic compound that features a benzofuran ring fused with an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the benzofuran ring, which can be achieved through cyclization reactions involving appropriate precursors. The indole moiety is then introduced via a coupling reaction, followed by the attachment of the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-Hydroxy-2-(2-hydroxy-2-propanyl)-2,3-dihydro-1-benzofuran-5-yl]ethanone
- 2,3-dihydro-1-benzofuran-2-carboxylic acid
- 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl β-D-glucopyranoside
Uniqueness
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H22N2O3 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-25-12-10-23-9-7-17-18(3-2-4-19(17)23)22-21(24)14-15-5-6-16-8-11-26-20(16)13-15/h2-7,9,13H,8,10-12,14H2,1H3,(H,22,24) |
InChI Key |
MXNDUJXTGUPHOQ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=CC2=C(C=CC=C21)NC(=O)CC3=CC4=C(CCO4)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(1,1-dioxido-2-isothiazolidinyl)phenyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B14933688.png)
![N-[3-(1H-benzimidazol-2-yl)-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]butanamide](/img/structure/B14933693.png)



![2-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B14933721.png)

![2-(4-hydroxyphthalazin-1-yl)-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14933727.png)
![2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide](/img/structure/B14933732.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B14933740.png)
![N-[(2Z)-4-(pyridin-4-yl)-1,3-thiazol-2(3H)-ylidene]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide](/img/structure/B14933747.png)
![N-[4-(acetylamino)phenyl]-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14933777.png)
![N-[4-(5-Methoxy-2-methyl-1H-indol-3-YL)-1,3-thiazol-2-YL]-3-(1H-pyrrol-1-YL)propanamide](/img/structure/B14933785.png)
![3-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14933789.png)
